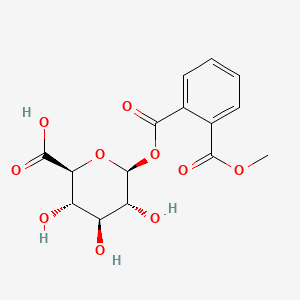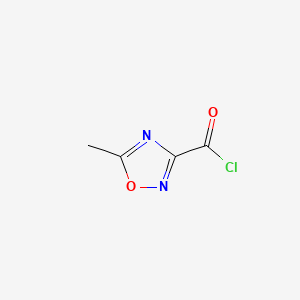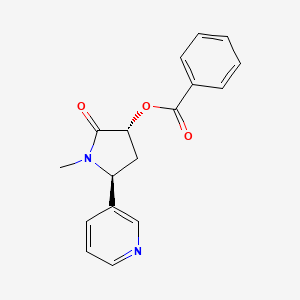
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Vue d'ensemble
Description
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is a white solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a hydroxymethyl group (–CH2OH) and a hydroxyl group (–OH). The presence of these polar groups likely contributes to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride” is a white solid . It has a molecular weight of 153.61 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Versatile Scaffold in Drug Discovery
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, as part of the pyrrolidine family, offers a versatile scaffold in drug discovery, contributing significantly to medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized to derive compounds for treating human diseases. This interest stems from pyrrolidine's ability to efficiently explore pharmacophore space due to sp3-hybridization, enhance stereochemistry, and increase three-dimensional coverage, a phenomenon known as “pseudorotation”. These characteristics make pyrrolidine derivatives, including the subject compound, essential in developing biologically active compounds with target selectivity. The diversity in the structural modification of pyrrolidine rings, especially through strategies like ring construction from cyclic or acyclic precursors and functionalization of preformed rings, underlines its importance in medicinal chemistry. Furthermore, the stereogenicity of carbons in the pyrrolidine ring underlines the role of stereochemistry in determining the biological profile of drug candidates, emphasizing the significance of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in synthesizing enantioselective molecules with potential therapeutic applications (Li Petri et al., 2021).
Impact on Glycosidase Inhibiting Alkaloids
In the context of glycosidase inhibiting alkaloids, the hydroxymethyl substituent at the C-3 position, as found in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, has been documented for its inherent glycosidase inhibitory activity and potential therapeutic value. This class of compounds, including hyacinthacine C-type alkaloids, demonstrates selective micromolar α-glycosidase inhibitory ranges, suggesting their utility as leads for treating type II diabetes. The exploration of the structures, biological activities, and total synthesis of these alkaloids underscores the evolving interest in utilizing such scaffolds for accessing biologically active iminosugars. The role of different stereoisomers and spatial orientation of substituents in these compounds further exemplifies the critical influence of stereochemistry in enhancing biological activity, highlighting the utility of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in developing glycosidase inhibitors (Carroll & Pyne, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705273 | |
| Record name | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride | |
CAS RN |
478922-47-3 | |
| Record name | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)



![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)


![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)